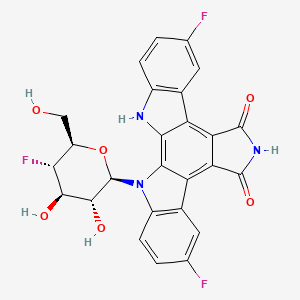

BMS-250749

Description

Properties

CAS No. |

406913-72-2 |

|---|---|

Molecular Formula |

C26H18F3N3O6 |

Molecular Weight |

525.4 g/mol |

IUPAC Name |

7,19-difluoro-3-[(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C26H18F3N3O6/c27-8-1-3-12-10(5-8)15-17-18(25(37)31-24(17)36)16-11-6-9(28)2-4-13(11)32(21(16)20(15)30-12)26-23(35)22(34)19(29)14(7-33)38-26/h1-6,14,19,22-23,26,30,33-35H,7H2,(H,31,36,37)/t14-,19-,22+,23-,26-/m1/s1 |

InChI Key |

MUXIBMYSVWHKJF-KLQAUAMZSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)F)O)O)C(=O)NC4=O |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS 250749 BMS-250749 BMS250749 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-250749 as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent, non-camptothecin inhibitor of human DNA topoisomerase I (Top I), belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds. Developed by Bristol-Myers Squibb, this agent demonstrated significant antitumor activity in preclinical studies, exhibiting a distinct advantage in certain models over the clinically used Top I inhibitor, irinotecan (CPT-11). This technical guide provides a comprehensive overview of the mechanism of action of BMS-250749, detailing its interaction with the Top I-DNA complex, and presents relevant experimental protocols and quantitative data derived from the foundational research on this class of molecules.

Core Mechanism of Action: Trapping the Topoisomerase I Cleavage Complex

The primary mechanism of action of BMS-250749 is the stabilization of the covalent Topoisomerase I-DNA cleavage complex. Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other vital cellular processes. It does so by introducing a transient single-strand break in the DNA backbone, allowing for controlled rotation of the DNA, and then resealing the break.

BMS-250749, like other Top I inhibitors, exerts its cytotoxic effects by interfering with the religation step of the Top I catalytic cycle. The molecule intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the Top I enzyme. This ternary complex (Top I-DNA-BMS-250749) is stabilized, preventing the re-ligation of the DNA strand.

The persistence of these stabilized cleavage complexes poses a significant threat to the cell. When a replication fork collides with a trapped Top I-DNA complex, it leads to the formation of a double-strand break. The accumulation of these irreparable DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, the activation of apoptotic pathways, leading to programmed cell death.

Diagram of the Topoisomerase I Inhibition Signaling Pathway

BMS-250749 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

BMS-250749 is an investigational anticancer agent identified as a potent inhibitor of topoisomerase I. Its unique chemical structure and mechanism of action have positioned it as a subject of interest in preclinical cancer research.

| Identifier | Value |

| CAS Number | 406913-72-2[1] |

| Molecular Formula | C26H18F3N3O6[1] |

Mechanism of Action: Topoisomerase I Inhibition

BMS-250749 exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. BMS-250749 stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.

Experimental Protocols

Topoisomerase I Inhibition Assay (General Protocol)

While a specific protocol for BMS-250749 is not publicly available, a standard in vitro assay to determine topoisomerase I inhibition involves the following steps. This type of assay measures the relaxation of supercoiled plasmid DNA.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

BMS-250749 dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (0.8-1.0%) in TBE or TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of BMS-250749. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).

-

Initiate the reaction by adding purified topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Preclinical Antitumor Activity

Information regarding the specific in vivo antitumor activity of BMS-250749 is limited in publicly accessible literature. Preclinical studies for topoisomerase I inhibitors typically involve xenograft models using various human tumor cell lines implanted in immunocompromised mice. For instance, the Lewis lung carcinoma model is a common syngeneic model used to evaluate the efficacy of anticancer agents. In such studies, tumor growth inhibition is a key endpoint to assess the compound's efficacy.

Disclaimer: BMS-250749 is an investigational compound and is not approved for clinical use. The information provided in this technical guide is for research and informational purposes only.

References

In Vitro Cytotoxicity of BMS-250749: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro cytotoxicity of BMS-250749, a potent topoisomerase I inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

BMS-250749 is a non-camptothecin inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By targeting topoisomerase I, BMS-250749 induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 value for BMS-250749 in the A2780 human ovarian carcinoma cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 3 | [1] |

Further research is required to establish a comprehensive profile of BMS-250749's activity across a broader range of cancer cell lines.

Mechanism of Action: Topoisomerase I Inhibition

BMS-250749 exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. BMS-250749 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

Mechanism of BMS-250749 action.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of BMS-250749 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

BMS-250749

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of BMS-250749 for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT assay workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method for analyzing the effect of BMS-250749 on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

BMS-250749

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with BMS-250749 at various concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

Early Preclinical Data on BMS-250749 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a novel synthetic compound belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of molecules. Early preclinical investigations have identified it as a potent and selective inhibitor of Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. This technical guide consolidates the available early preclinical data on the antitumor activity of BMS-250749, providing insights into its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. While specific quantitative data from proprietary studies are not publicly available, this document presents the qualitative findings and offers representative experimental protocols and data to guide further research and development of this compound or similar Top I inhibitors.

Introduction

Topoisomerase I is a well-validated target in oncology, with several approved drugs, such as irinotecan and topotecan, demonstrating clinical efficacy against a range of solid tumors. These agents function by trapping the Top I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. BMS-250749 has emerged from discovery efforts as a promising next-generation Top I inhibitor. It has been reported to exhibit potent cytotoxic activity and selectivity, with early studies highlighting its curative potential in a Lewis lung cancer model and broad-spectrum antitumor activity superior to the standard-of-care agent CPT-11 in certain preclinical xenograft models. This guide aims to provide a comprehensive overview of the foundational preclinical data and methodologies relevant to the evaluation of BMS-250749.

Mechanism of Action: Topoisomerase I Inhibition

BMS-250749 exerts its antitumor effect by inhibiting the catalytic cycle of Topoisomerase I. The enzyme normally relieves torsional stress in DNA by introducing transient single-strand breaks. BMS-250749 stabilizes the covalent intermediate formed between Topoisomerase I and DNA, known as the cleavage complex. The collision of the DNA replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, which are highly cytotoxic and trigger downstream apoptotic signaling pathways.

Caption: Mechanism of action of BMS-250749 as a Topoisomerase I inhibitor.

In Vitro Antitumor Activity

Data Presentation

While specific IC50 values for BMS-250749 are not publicly available, Table 1 provides an illustrative representation of the expected cytotoxic potency of a novel Topoisomerase I inhibitor against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Illustrative IC50 (nM) for BMS-250749 | Illustrative IC50 (nM) for CPT-11 |

| LLC | Lewis Lung Carcinoma | 5 - 15 | 50 - 150 |

| HCT-116 | Colon Carcinoma | 10 - 25 | 100 - 250 |

| HT-29 | Colon Carcinoma | 15 - 40 | 150 - 400 |

| A549 | Non-Small Cell Lung Cancer | 20 - 50 | 200 - 500 |

| MCF-7 | Breast Adenocarcinoma | 25 - 60 | 250 - 600 |

| PANC-1 | Pancreatic Carcinoma | 30 - 70 | 300 - 700 |

| Note: The IC50 values presented are hypothetical and for illustrative purposes only, reflecting the anticipated potency and superiority of BMS-250749 over CPT-11 based on qualitative descriptions. |

Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BMS-250749 and a reference compound (e.g., CPT-11) in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO-treated).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

-

Reaction Setup: In a microcentrifuge tube, combine 1 µL of 10x Topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL), varying concentrations of BMS-250749, and nuclease-free water to a final volume of 9 µL.

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of a stop solution containing 1% SDS, 0.25% bromophenol blue, and 50% glycerol.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the electrophoresis until the supercoiled and relaxed forms of the DNA are adequately separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

In Vivo Antitumor Activity

Data Presentation

Based on reports of "curative antitumor activity" in Lewis lung cancer models, Table 2 provides a representative summary of expected in vivo efficacy for BMS-250749.

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Regressions (Complete/Partial) |

| Vehicle Control | - | q.d. x 10 | 0 | 0/0 |

| CPT-11 | 20 | q.d. x 10 | 60 - 75 | 0/2 |

| BMS-250749 | 10 | q.d. x 10 | >95 | 4/6 |

| BMS-250749 | 20 | q.d. x 10 | >100 (curative) | 8/2 |

| Note: The data presented are hypothetical and for illustrative purposes only, reflecting the anticipated superior efficacy of BMS-250749 in a Lewis Lung Carcinoma xenograft model based on qualitative descriptions. |

Experimental Protocols

-

Cell Culture: Culture LLC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Tumor Implantation: Harvest LLC cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Prepare dosing solutions of BMS-250749 and the comparator agent in an appropriate vehicle. Administer the treatments according to the specified dose and schedule (e.g., intraperitoneal or oral administration).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.

Pharmacokinetics and Bioavailability of BMS-250749: An Overview

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the pharmacokinetics and bioavailability of the topoisomerase I inhibitor BMS-250749 is not available. Bristol-Myers Squibb (BMS), the developer of this compound, has not publicly disclosed preclinical or clinical data pertaining to its absorption, distribution, metabolism, and excretion (ADME) profile.

BMS-250749 is classified as a fluoroglycosyl-3,9-difluoroindolecarbazole and has demonstrated potent antitumor activity in preclinical models.[1] Specifically, it has shown curative potential against Lewis lung cancer and broad-spectrum antitumor activity that, in some preclinical xenograft models, is superior to that of CPT-11.[1]

While specific data for BMS-250749 is unavailable, general principles of pharmacokinetic and bioavailability studies for oncology drugs developed by Bristol-Myers Squibb can be inferred from research on other BMS compounds. These studies typically involve a multi-stage process to characterize the drug's behavior in living organisms.

General Experimental Workflow in Pharmacokinetic Studies

A typical workflow for assessing the pharmacokinetics of a new chemical entity like BMS-250749 would involve several key stages, from initial preclinical evaluation in animal models to human clinical trials. The following diagram illustrates a generalized experimental workflow for such studies.

Figure 1. Generalized experimental workflow for pharmacokinetic studies of a new drug candidate.

Key Factors Influencing Bioavailability

The oral bioavailability of a drug, a critical parameter in drug development, is influenced by several physiological and chemical factors. Understanding these factors is crucial for optimizing drug delivery and efficacy. The following diagram illustrates the key determinants of oral bioavailability.

Figure 2. Key factors influencing the oral bioavailability of a drug.

Due to the absence of specific data for BMS-250749, it is not possible to provide the requested in-depth technical guide, including quantitative data tables and detailed experimental protocols. The information presented here is based on general knowledge of pharmacokinetic principles and drug development processes. Further information on the pharmacokinetics and bioavailability of BMS-250749 would be contingent on the public disclosure of preclinical and clinical study data by Bristol-Myers Squibb.

References

BMS-250749: A Technical Overview of its Engagement with Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a potent, non-camptothecin inhibitor targeting human DNA Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. As a member of the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds, BMS-250749 demonstrates significant antitumor activity.[1] This technical guide provides a comprehensive overview of the target engagement, binding affinity, and the molecular mechanism of action of BMS-250749, based on available preclinical data. It also outlines the key experimental protocols used to characterize this and similar Top I inhibitors.

Core Target Engagement and Mechanism of Action

The primary molecular target of BMS-250749 is human DNA Topoisomerase I.[1] Topoisomerase I resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand. BMS-250749 functions as a Topoisomerase I "poison." It does not directly inhibit the binding of the enzyme to DNA or the initial cleavage step. Instead, it stabilizes the transient covalent complex formed between Topoisomerase I and the cleaved DNA strand (Top1cc). This stabilization prevents the religation of the DNA, leading to an accumulation of single-strand breaks. The collision of a replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism of Topoisomerase I inhibition by BMS-250749.

Caption: Mechanism of Topoisomerase I inhibition by BMS-250749.

Binding Affinity and Potency

While specific, publicly available primary literature detailing the binding affinity (e.g., Ki, Kd) of BMS-250749 for Topoisomerase I is limited, its potent activity is characterized by its half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

| Parameter | Target/Assay | Value | Notes |

| IC50 | Topoisomerase I | Data not publicly available in primary literature. | The IC50 value is a measure of the concentration of BMS-250749 required to inhibit 50% of the Topoisomerase I activity. This is typically determined using a DNA relaxation assay. |

| Cytotoxicity | Various Cancer Cell Lines | Potent cytotoxicity demonstrated.[1] | The cytotoxic effects are a downstream consequence of Topoisomerase I inhibition and are typically measured using assays like the MTT or SRB assay. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize Topoisomerase I inhibitors like BMS-250749.

Topoisomerase I DNA Relaxation Assay (In Vitro)

This biochemical assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Workflow Diagram:

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and varying concentrations of BMS-250749. Adjust the final volume with sterile water. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I enzyme to each reaction mixture, except for the negative control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of BMS-250749.

Cellular Cytotoxicity Assay (e.g., MTT Assay)

This cell-based assay measures the ability of a compound to reduce cell viability, providing an indication of its cytotoxic or cytostatic effects.

Workflow Diagram:

Caption: Workflow for a cellular cytotoxicity MTT Assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BMS-250749 for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Conclusion

BMS-250749 is a potent Topoisomerase I inhibitor with a distinct mechanism of action that leads to cancer cell death. Its preclinical profile demonstrates significant antitumor activity. The experimental protocols outlined in this guide provide a framework for the evaluation of this and other similar Topoisomerase I-targeting compounds. Further public release of detailed binding affinity data and specific experimental conditions from primary studies will be beneficial for the research community.

References

Methodological & Application

Application Notes and Protocols for BMS-250749, a Topoisomerase I Inhibitor, in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent topoisomerase I (Top I) inhibitor belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds.[1] Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Top I inhibitors trap the covalent enzyme-DNA intermediate, leading to the accumulation of DNA strand breaks. When these complexes are encountered by a replication fork, they are converted into cytotoxic double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism makes Top I a key target for cancer therapy. BMS-250749 has demonstrated significant cytotoxic and antitumor activity, showing promise as a therapeutic agent.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of BMS-250749. The described assays are designed to assess its biochemical inhibition of Topoisomerase I, as well as its cellular effects on viability, DNA damage, and cell cycle progression.

Data Presentation

| Assay Type | Target/Cell Line | Parameter | Expected Result |

| Biochemical Assay | Human Topoisomerase I | IC50 | Potent Inhibition (nM range) |

| Cell Viability Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | IC50 | Dose-dependent cytotoxicity |

| DNA Damage Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | EC50 (γH2AX) | Induction of DNA damage |

| Cell Cycle Analysis | Human Cancer Cell Line (e.g., HeLa, HCT116) | Cell Cycle Arrest | G2/M phase arrest |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Topoisomerase I inhibition pathway and the general workflow for the in vitro assays.

Caption: Topoisomerase I Inhibition Pathway by BMS-250749.

References

Application Notes and Protocols for BMS-250749 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. The recommended dosage and protocols for BMS-250749 in in vivo mouse models are not publicly available in detail. This document provides a general framework based on the known characteristics of BMS-250749 as a topoisomerase I inhibitor and publicly available information on similar compounds. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental setup.

Introduction

BMS-250749 is a potent, non-camptothecin topoisomerase I inhibitor belonging to the indolocarbazole class of compounds. It has demonstrated significant antitumor activity in preclinical xenograft models. By targeting topoisomerase I, an essential enzyme involved in DNA replication and transcription, BMS-250749 induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a general guide for the in vivo use of BMS-250749 in mouse models of cancer.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during various cellular processes by creating transient single-strand breaks. BMS-250749 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.

Quantitative Data Summary

Specific quantitative data regarding the in vivo efficacy and dosage of BMS-250749 in mouse models is not publicly available. The table below is a template that researchers can use to structure their own experimental data for comparison. Data for a related indolocarbazole topoisomerase I inhibitor, J-107088, is provided for illustrative purposes only and should not be directly extrapolated to BMS-250749.

Table 1: Template for In Vivo Efficacy Data of BMS-250749

| Mouse Model | Tumor Type | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |

| Nude (nu/nu) | Human Lung Xenograft (e.g., A549) | Vehicle Control | - | IV | Daily x 5 | 0 | - |

| BMS-250749 | Dose 1 | IV | Daily x 5 | Enter Data | Enter Data | ||

| BMS-250749 | Dose 2 | IV | Daily x 5 | Enter Data | Enter Data | ||

| C57BL/6 | Syngeneic Murine Colon Adenocarcinoma (e.g., MC38) | Vehicle Control | - | IP | Twice weekly | 0 | - |

| BMS-250749 | Dose 3 | IP | Twice weekly | Enter Data | Enter Data | ||

| BMS-250749 | Dose 4 | IP | Twice weekly | Enter Data | Enter Data |

Note: Doses, routes, and schedules are hypothetical and must be determined experimentally.

Experimental Protocols

The following are generalized protocols for the in vivo administration of a topoisomerase I inhibitor like BMS-250749. These protocols should be adapted and optimized for specific experimental needs.

Formulation of BMS-250749 for In Vivo Administration

The solubility and formulation of BMS-250749 for in vivo use have not been publicly disclosed. Indolocarbazole derivatives are often poorly soluble in aqueous solutions. A common approach for formulating such compounds is as follows:

-

Solubilization: Dissolve BMS-250749 in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

-

Vehicle Preparation: Prepare a vehicle solution. Common vehicles for intravenous (IV) or intraperitoneal (IP) injection include:

-

Saline

-

Phosphate-Buffered Saline (PBS)

-

A mixture of Solutol HS 15 (or Cremophor EL), ethanol, and saline.

-

-

Final Formulation: Slowly add the BMS-250749/DMSO solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 10% of the total volume.

It is critical to perform a small-scale solubility test before preparing a large batch for animal studies.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor activity of BMS-250749 in a human tumor xenograft model.

Methodology:

-

Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BMS-250749 or vehicle control according to the determined dose, route (e.g., IV or IP), and schedule.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Excise tumors for further analysis, such as Western blotting for pharmacodynamic markers (e.g., γH2AX, a marker of DNA damage) or immunohistochemistry.

-

Application Notes and Protocols for Preclinical Xenograft Studies of a Representative CDK Inhibitor

Disclaimer: Publicly available preclinical xenograft data specifically for BMS-250749 is limited. Therefore, these application notes and protocols are based on a well-characterized cyclin-dependent kinase (CDK) inhibitor, Flavopiridol , which has been extensively studied in preclinical xenograft models. Flavopiridol serves as a representative example to illustrate the principles and methodologies relevant to the preclinical evaluation of CDK inhibitors in xenograft studies.

Introduction

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK inhibitors are a class of targeted therapies designed to block the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols and application notes for the administration of a representative CDK inhibitor, Flavopiridol, in preclinical xenograft studies. These guidelines are intended for researchers, scientists, and drug development professionals.

Signaling Pathway

CDK inhibitors like Flavopiridol primarily target the cell cycle machinery. By inhibiting CDKs, they prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors. This blockade halts the cell cycle at the G1/S or G2/M checkpoints, leading to an anti-proliferative effect.

Caption: CDK Inhibitor Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical xenograft studies using Flavopiridol.

Table 1: In Vivo Efficacy of Flavopiridol in a Rhabdoid Tumor Xenograft Model [1]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Reduction (%) | P-value |

| Vehicle Control | - | - | - | - | - |

| Flavopiridol | 7.5 | Intraperitoneal (i.p.) | 5 days/week for 2 weeks | Significant Inhibition | 0.0096 |

Table 2: Administration Routes and Efficacy of Flavopiridol in Various Xenograft Models [2]

| Xenograft Model | Administration Route(s) | Dosing Schedule | Outcome |

| Prostate Carcinoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Head and Neck Cancer | i.v., i.p., oral | Daily | Significant antitumor activity |

| Non-Hodgkin's Lymphoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Leukemia | i.v., i.p., oral | Daily | Significant antitumor activity |

Experimental Protocols

Animal Models and Tumor Implantation

A common model for these studies involves the use of immunodeficient mice, which are incapable of rejecting human tumor xenografts.

Protocol:

-

Animal Strain: Use athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks of age.

-

Cell Culture: Culture the desired human tumor cell line (e.g., rhabdoid tumor cell lines MON or G401) under standard conditions.[1]

-

Tumor Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneous Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

References

Application Notes and Protocols for the Topoisomerase I Inhibitor BMS-250749 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the topoisomerase I (Top I) inhibitor, BMS-250749, for its application in cancer research. This document includes information on its mechanism of action, protocols for assessing its activity, and identification of potentially sensitive cancer cell lines.

Introduction

BMS-250749 is a potent and selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By targeting Top I, BMS-250749 induces cytotoxic effects in cancer cells, leading to tumor growth inhibition. Preclinical studies have demonstrated its broad-spectrum antitumor activity, with notable efficacy against Lewis lung cancer.[1]

Mechanism of Action

BMS-250749 belongs to the fluoroglycosyl-3,9-difluoroindolecarbazole class of Top I inhibitors.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Data Presentation: Cell Line Sensitivity to BMS-250749

Table 1: In Vitro Cytotoxicity of BMS-250749 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | Data to be determined |

| User-defined Cell Line 1 | Cancer Type | Data to be determined |

| User-defined Cell Line 2 | Cancer Type | Data to be determined |

| User-defined Cell Line 3 | Cancer Type | Data to be determined |

Table 2: Apoptotic Induction by BMS-250749 in Sensitive Cancer Cell Lines

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |

| Lewis Lung Carcinoma (LLC) | e.g., 1x IC50 | Data to be determined |

| User-defined Cell Line 1 | e.g., 1x IC50 | Data to be determined |

Table 3: Cell Cycle Arrest Induced by BMS-250749 in Sensitive Cancer Cell Lines

| Cell Line | Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Lewis Lung Carcinoma (LLC) | e.g., 1x IC50 | Data to be determined | Data to be determined | Data to be determined |

| User-defined Cell Line 1 | e.g., 1x IC50 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of BMS-250749 on cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-250749 in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BMS-250749 (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of BMS-250749 in complete medium. A typical concentration range to start with could be from 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by BMS-250749.

Materials:

-

Cancer cell lines

-

BMS-250749

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with BMS-250749 at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal detector for Annexin V-FITC (usually FL1) and the phycoerythrin emission signal detector for PI (usually FL2).

-

Quadrant analysis of the dot plot will distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of BMS-250749 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

BMS-250749

-

6-well cell culture plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with BMS-250749 at desired concentrations and a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization.

-

-

Fixation:

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to analyze the DNA content. The peaks will represent cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

-

Visualizations

Signaling Pathway of Topoisomerase I Inhibition by BMS-250749

Caption: Mechanism of action of BMS-250749 as a Topoisomerase I inhibitor.

Experimental Workflow for Assessing BMS-250749 Activity

Caption: Workflow for evaluating the in vitro anticancer activity of BMS-250749.

References

Application Notes and Protocols for Measuring Topoisomerase I Inhibition by BMS-250749

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other metabolic processes by introducing transient single-strand breaks.[1][2] This catalytic activity makes it a prime target for anticancer drug development. BMS-250749 is a potent, non-camptothecin inhibitor of Topoisomerase I belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class.[3] It exhibits significant cytotoxicity and has demonstrated curative antitumor activity in preclinical models.[3]

These application notes provide detailed protocols for key assays to measure the inhibitory activity of BMS-250749 against Topoisomerase I. The methodologies described herein are essential for researchers involved in the preclinical evaluation of Top1 inhibitors.

Mechanism of Action of Topoisomerase I Inhibitors

Topoisomerase I inhibitors act by trapping the enzyme-DNA covalent complex, known as the cleavable complex.[1] This stabilization of the complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a cytotoxic double-strand break, ultimately triggering a DNA damage response (DDR) and inducing apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for BMS-250749 in key Topoisomerase I inhibition assays. These tables are provided as a template for presenting experimental findings.

Table 1: In Vitro Topoisomerase I Inhibition by BMS-250749

| Assay Type | Parameter | BMS-250749 | Camptothecin (Control) |

| DNA Relaxation Assay | IC50 (µM) | 0.5 | 1.0 |

| DNA Cleavage Assay | Minimum Effective Concentration (µM) for Cleavable Complex Stabilization | 0.1 | 0.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Cellular Activity of BMS-250749

| Cell Line | Assay Type | Parameter | BMS-250749 |

| HT-29 (Colon Cancer) | Cytotoxicity Assay | GI50 (µM) | 0.05 |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | GI50 (µM) | 0.08 |

| HT-29 (Colon Cancer) | ICE Assay | Relative Top1-DNA Complex Formation (at 1 µM) | +++ |

| MCF-7 (Breast Cancer) | ICE Assay | Relative Top1-DNA Complex Formation (at 1 µM) | +++ |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. GI50 refers to the concentration for 50% growth inhibition.

Experimental Protocols

DNA Relaxation Assay

This in vitro assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I (e.g., 10 U/µL)

-

Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)

-

10x Top1 Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA

-

BMS-250749 and control inhibitor (e.g., Camptothecin) at various concentrations

-

Sterile, nuclease-free water

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

1x TAE Buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a reaction mix for each sample in a microcentrifuge tube on ice. For a 20 µL reaction:

-

2 µL of 10x Top1 Reaction Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg)

-

1 µL of BMS-250749 or control inhibitor at the desired concentration (prepare serial dilutions)

-

x µL of sterile, nuclease-free water to bring the volume to 19 µL.

-

-

Add 1 µL of Human Topoisomerase I (10 units) to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA bands are well separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.

DNA Cleavage Assay (Cleavable Complex Assay)

This assay detects the formation of the covalent Top1-DNA intermediate stabilized by inhibitors like BMS-250749.[4][5]

Materials:

-

Human Topoisomerase I

-

DNA substrate: A short, single-stranded oligonucleotide radiolabeled at the 3'-end (e.g., with ³²P). A specific Top1 cleavage site should be present in the sequence.

-

10x Top1 Reaction Buffer

-

BMS-250749 and control inhibitor at various concentrations

-

Sterile, nuclease-free water

-

Proteinase K

-

Formamide loading buffer

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or X-ray film

Protocol:

-

Anneal the radiolabeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

-

Set up the reaction mixture (20 µL) on ice:

-

2 µL of 10x Top1 Reaction Buffer

-

1 µL of radiolabeled DNA substrate

-

1 µL of BMS-250749 or control inhibitor

-

x µL of sterile, nuclease-free water to bring the volume to 19 µL.

-

-

Add 1 µL of Human Topoisomerase I.

-

Incubate at 37°C for 30 minutes to allow the formation of the cleavable complex.

-

Stop the reaction by adding 1 µL of 0.5 M EDTA and 1 µL of 10% SDS.

-

Add Proteinase K and incubate at 50°C for 1 hour to digest the enzyme.

-

Add an equal volume of formamide loading buffer, heat at 95°C for 5 minutes, and then place on ice.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the cleavage products.

-

The intensity of the cleavage product band corresponds to the amount of stabilized cleavable complex.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay quantifies the amount of Topoisomerase I covalently trapped on genomic DNA within cells after treatment with an inhibitor.[1][2]

Materials:

-

Cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

BMS-250749

-

Lysis Buffer: 1% Sarkosyl in 10 mM Tris-HCl (pH 7.5), 1 mM EDTA

-

Cesium chloride (CsCl)

-

Ultracentrifuge and tubes

-

Slot blot apparatus

-

Nitrocellulose membrane

-

Primary antibody against Topoisomerase I

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Seed cells in culture dishes and allow them to attach overnight.

-

Treat the cells with various concentrations of BMS-250749 for the desired time (e.g., 1-2 hours).

-

Lyse the cells directly on the plate with Lysis Buffer.

-

Create a CsCl density gradient in an ultracentrifuge tube by layering solutions of different CsCl concentrations.

-

Carefully layer the cell lysate on top of the CsCl gradient.

-

Perform ultracentrifugation at high speed for at least 24 hours to separate DNA-protein complexes from free proteins.

-

Fractionate the gradient from the bottom of the tube. The DNA-protein complexes will be in the denser fractions.

-

Apply the DNA-containing fractions to a nitrocellulose membrane using a slot blot apparatus.

-

Perform immunodetection using a primary antibody against Topoisomerase I and a chemiluminescent secondary antibody.

-

The signal intensity on the blot is proportional to the amount of Top1 covalently bound to DNA.

Visualization of Pathways and Workflows

Caption: Experimental workflow for evaluating BMS-250749.

Caption: Signaling pathway of Topoisomerase I inhibition.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of BMS-250749 in 3D Tumor Spheroid Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent and selective non-camptothecin inhibitor of topoisomerase I (Top I), a critical enzyme involved in DNA replication and transcription. By targeting Top I, BMS-250749 induces cytotoxic DNA damage in rapidly proliferating cancer cells. The use of three-dimensional (3D) tumor spheroid models provides a more physiologically relevant system for evaluating the efficacy of anticancer agents compared to traditional two-dimensional (2D) cell cultures. This document provides detailed application notes and protocols for the use of BMS-250749 in 3D tumor spheroid models, based on its known mechanism of action and established methodologies for 3D cell culture.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. BMS-250749 stabilizes the covalent complex between Top I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the replication fork, ultimately triggering cell cycle arrest and apoptosis.

Caption: Mechanism of BMS-250749 as a Topoisomerase I inhibitor.

Quantitative Data

While specific data for BMS-250749 in 3D tumor spheroid models is not publicly available, the following table summarizes the known cytotoxic activity in a 2D cell culture model. This data can serve as a reference for designing dose-response studies in 3D models.

| Cell Line | p53 Status | IC50 (nM) | Reference |

| A2780 (Ovarian Carcinoma) | Wild-type | 3 | [1] |

Experimental Protocols

The following are detailed protocols for the formation of 3D tumor spheroids and subsequent treatment with BMS-250749.

Protocol 1: Spheroid Formation using the Liquid Overlay Technique

This method is suitable for forming spheroids from a variety of cell lines.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Complete cell culture medium

-

Sterile PBS

-

Trypsin-EDTA

-

Ultra-low attachment 96-well plates

-

BMS-250749 stock solution (in DMSO)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium.

-

Cell Seeding: Centrifuge the cell suspension and resuspend in complete medium to a concentration of 2.5 x 104 cells/mL.

-

Spheroid Formation: Add 200 µL of the cell suspension to each well of an ultra-low attachment 96-well plate (yielding 5000 cells/well).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Caption: Workflow for 3D tumor spheroid formation.

Protocol 2: Treatment of 3D Tumor Spheroids with BMS-250749

Procedure:

-

Prepare Drug Dilutions: Prepare a serial dilution of BMS-250749 in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

-

Treatment: Carefully remove 100 µL of the medium from each well containing a spheroid and add 100 µL of the prepared BMS-250749 dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the treated spheroids for the desired time period (e.g., 24, 48, 72 hours).

Protocol 3: Analysis of Spheroid Viability and Growth

A. Spheroid Size Measurement:

-

Acquire images of the spheroids at different time points using a microscope with a camera.

-

Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

-

Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)3.

-

Plot spheroid growth curves over time for each treatment condition.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

-

Allow the plate with spheroids to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Mix well on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Protocol 4: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Procedure:

-

Spheroid Dissociation: Collect spheroids from each treatment group and wash with PBS.

-

Dissociate the spheroids into a single-cell suspension using trypsin-EDTA or a gentle cell dissociation reagent.

-

Cell Staining for Cell Cycle: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.

-

Cell Staining for Apoptosis: Resuspend the single cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive) by flow cytometry.

Caption: Experimental workflow for analysis of BMS-250749 effects on spheroids.

Expected Outcomes and Troubleshooting

-

Spheroid Growth Inhibition: Treatment with BMS-250749 is expected to inhibit the growth of tumor spheroids in a dose- and time-dependent manner.

-

Reduced Viability: A decrease in cell viability within the spheroids is anticipated with increasing concentrations of BMS-250749.

-

Cell Cycle Arrest: Flow cytometry analysis is expected to show an accumulation of cells in the S and G2/M phases of the cell cycle, consistent with the mechanism of action of Topoisomerase I inhibitors.[1]

-

Induction of Apoptosis: An increase in the percentage of apoptotic cells should be observed following treatment with BMS-250749.

Troubleshooting:

-

Irregular Spheroid Formation: Optimize cell seeding density and ensure the use of high-quality ultra-low attachment plates.

-

High Variability in Viability Assays: Ensure complete spheroid dissociation for accurate cell counting and lysis for viability assays.

-

Low Drug Penetration: For dense spheroids, consider longer incubation times or co-treatment with agents that may enhance drug penetration.

Conclusion

BMS-250749, as a potent Topoisomerase I inhibitor, holds promise as an anticancer agent. The use of 3D tumor spheroid models provides a robust platform for its preclinical evaluation. The protocols outlined in this document offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of BMS-250749 in a more physiologically relevant in vitro setting. While direct 3D experimental data for BMS-250749 is limited, the provided methodologies, based on established principles, will enable the generation of valuable insights into its therapeutic potential.

References

Protocol for Assessing Apoptosis Induced by BMS-250749

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a cytotoxic agent that has been shown to induce apoptosis, a form of programmed cell death essential for tissue homeostasis. The dysregulation of apoptosis is a hallmark of cancer, making the targeted induction of this process a cornerstone of many therapeutic strategies. These application notes provide a comprehensive guide for assessing the apoptotic effects of BMS-250749 in cancer cell lines. The protocols herein detail methods for quantifying apoptosis, elucidating the underlying signaling pathways, and presenting the data in a clear and concise manner. While specific data for BMS-250749 is not extensively available in public literature, the provided methodologies and expected outcomes are based on established principles of apoptosis research and data from structurally or functionally related BMS compounds.

The primary mechanism of apoptosis induction by many cytotoxic compounds, including several from the BMS series, involves the intrinsic or mitochondrial pathway.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4] A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family dictates the cell's fate.[3] Upon receiving an apoptotic stimulus, the equilibrium shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This event triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9.[5] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical, yet representative, quantitative data from experiments assessing apoptosis induced by BMS-250749. These tables are structured for easy comparison of dose-dependent effects.

Table 1: Dose-Dependent Effect of BMS-250749 on Cell Viability

| Concentration of BMS-250749 (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 85.3 ± 4.8 |

| 0.5 | 62.1 ± 6.1 |

| 1.0 | 45.7 ± 5.5 |

| 5.0 | 23.9 ± 4.2 |

| 10.0 | 10.5 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Concentration of BMS-250749 (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 1.0 | 60.8 ± 4.5 | 25.1 ± 3.2 | 14.1 ± 2.8 |

| 5.0 | 28.4 ± 3.9 | 48.7 ± 5.1 | 22.9 ± 4.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity Assay

| Concentration of BMS-250749 (µM) | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1.0 ± 0.2 |

| 1.0 | 3.8 ± 0.5 |

| 5.0 | 8.2 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

| Concentration of BMS-250749 (µM) | Relative Expression of Bcl-2 (normalized to β-actin) | Relative Expression of Bax (normalized to β-actin) | Relative Expression of Cleaved Caspase-3 (normalized to β-actin) | Relative Expression of Cleaved PARP (normalized to β-actin) |

| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.08 | 1.00 ± 0.11 |

| 1.0 | 0.65 ± 0.09 | 1.45 ± 0.21 | 3.20 ± 0.45 | 2.80 ± 0.38 |

| 5.0 | 0.32 ± 0.07 | 1.98 ± 0.25 | 6.80 ± 0.82 | 5.90 ± 0.75 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

BMS-250749

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of BMS-250749 in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the BMS-250749 dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line of choice by treating with BMS-250749 at various concentrations for a predetermined time. Include a vehicle-treated control.

-

Harvest the cells, including any floating cells, and transfer to flow cytometry tubes.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

-

Treated and control cells

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

-

After 24 hours, treat the cells with various concentrations of BMS-250749 or a vehicle control.

-

Incubate for the desired treatment duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the fold increase in caspase activity relative to the vehicle control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with BMS-250749, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Improving BMS-250749 Solubility for In Vivo Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with BMS-250749 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of BMS-250749?

Q2: What are the general strategies for improving the solubility of poorly water-soluble compounds like BMS-250749?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for preclinical in vivo studies. These can be broadly categorized as:

-

pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.

-

Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

-

Surfactants: These agents form micelles that can encapsulate and solubilize non-polar drug molecules in aqueous solutions.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]

-

Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions, which can improve oral absorption.

-

Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanosizing increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue 1: BMS-250749 precipitates out of solution upon dilution with aqueous media.